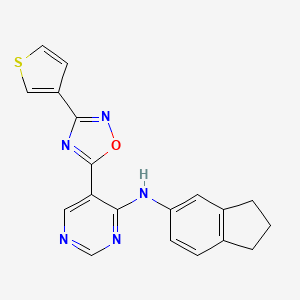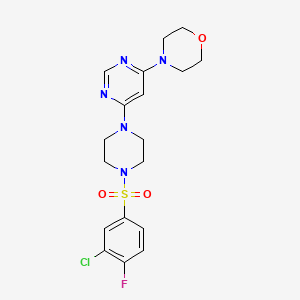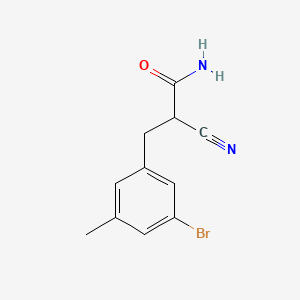![molecular formula C19H18F2N2O3 B2597094 N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide CAS No. 1394731-39-5](/img/structure/B2597094.png)
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a significant role in maintaining energy homeostasis in cells. A-769662 has gained considerable attention in recent years due to its potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and cancer.
作用机制
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide activates AMPK by binding to the regulatory γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α-subunit and subsequent activation of the enzyme. AMPK activation by this compound leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, resulting in improved energy homeostasis in cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It activates AMPK in skeletal muscle cells, leading to increased glucose uptake and fatty acid oxidation. This compound also induces autophagy and apoptosis in cancer cells, leading to inhibition of cell growth. In addition, this compound has been shown to increase mitochondrial biogenesis and reduce inflammation in cells.
实验室实验的优点和局限性
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It activates AMPK in a dose-dependent manner, allowing for precise control of the level of activation. This compound has also been shown to be selective for AMPK, with little or no effect on other kinases. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, making it difficult to use in animal studies. In addition, its mechanism of action is not fully understood, making it challenging to interpret the results of experiments.
未来方向
Several future directions for research on N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide can be identified. One direction is to investigate the potential therapeutic applications of this compound in treating metabolic disorders such as obesity and diabetes. Another direction is to study the effects of this compound on other cellular pathways and processes, such as autophagy and inflammation. Additionally, future research can focus on developing more potent and selective AMPK activators based on the structure of this compound.
合成方法
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide is synthesized using a multi-step process. The first step involves the reaction of 3,4-difluorobenzonitrile with 2-bromo-1-(2-methoxyphenyl)ethanone in the presence of a palladium catalyst. This reaction yields the intermediate 2-(3,4-difluorophenoxy)-1-(2-methoxyphenyl)ethanone. The second step involves the reaction of the intermediate with tert-butyl 2-bromoacetate in the presence of a base. This reaction yields the final product, this compound.
科学研究应用
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and cancer. AMPK activation by this compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved glucose homeostasis and insulin sensitivity. This compound has also been shown to inhibit the growth of cancer cells by inducing autophagy and apoptosis.
属性
IUPAC Name |
N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3/c1-19(11-22,12-26-14-7-8-15(20)16(21)10-14)23-18(24)9-13-5-3-4-6-17(13)25-2/h3-8,10H,9,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFKQVXEUIDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)F)F)(C#N)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,7-Dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2597013.png)

![2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2597017.png)

![2-(2-Chloro-6-fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2597023.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2597028.png)
![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)
![5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/no-structure.png)

![N-isopropyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2597032.png)
![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)